molecular formula C19H16ClN3O2 B14100578 N-(4-(1H-pyrazol-3-yl)phenyl)-4-(4-chlorophenyl)-4-oxobutanamide

N-(4-(1H-pyrazol-3-yl)phenyl)-4-(4-chlorophenyl)-4-oxobutanamide

Cat. No.: B14100578
M. Wt: 353.8 g/mol
InChI Key: HXGMDJNXDPXYSL-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-4-(4-chlorophenyl)-4-oxobutanamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-4-(4-chlorophenyl)-4-oxobutanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the oxobutanamide moiety: This could involve the reaction of a chlorophenyl ketone with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the oxobutanamide moiety.

    Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(1H-pyrazol-3-yl)phenyl)-4-(4-chlorophenyl)-4-oxobutanamide might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-4-(4-chlorophenyl)-4-oxobutanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxobutanamide: Lacks the chlorophenyl group.

    N-(4-(1H-pyrazol-3-yl)phenyl)-4-(4-methylphenyl)-4-oxobutanamide: Contains a methyl group instead of a chlorine atom.

    N-(4-(1H-pyrazol-3-yl)phenyl)-4-(4-fluorophenyl)-4-oxobutanamide: Contains a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in N-(4-(1H-pyrazol-3-yl)phenyl)-4-(4-chlorophenyl)-4-oxobutanamide might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide

InChI

InChI=1S/C19H16ClN3O2/c20-15-5-1-14(2-6-15)18(24)9-10-19(25)22-16-7-3-13(4-8-16)17-11-12-21-23-17/h1-8,11-12H,9-10H2,(H,21,23)(H,22,25)

InChI Key

HXGMDJNXDPXYSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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